Diethylstilbestrol, iodine derivative
Description
Diethylstilbestrol (DES) is a synthetic non-steroidal estrogen first synthesized in 1936. Its iodine derivatives are created through electrophilic substitution, where iodine atoms replace hydrogen atoms on DES's aromatic rings. This modification enhances DES's utility in drug development and diagnostics. Electrochemical iodination is the superior method for synthesizing mono- and poly-iodinated DES derivatives, offering higher efficiency and purity compared to chemical methods . These derivatives are purified via preparative high-performance liquid chromatography (HPLC) and characterized using ultraviolet (UV) and mass spectroscopy .
Iodinated DES derivatives retain estrogenic activity but exhibit altered metabolic stability and receptor-binding profiles. Their radioactive isotopes (e.g., iodine-125 or iodine-131) are particularly valuable in radioimmunoassays and targeted cancer therapies due to their ability to bind estrogen receptors (ERs) .
Structure
2D Structure
Properties
CAS No. |
64043-55-6 |
|---|---|
Molecular Formula |
C18H16I4O2 |
Molecular Weight |
771.9 g/mol |
IUPAC Name |
4-[(Z)-4-(4-hydroxyphenyl)-5,5,6,6-tetraiodohex-3-en-3-yl]phenol |
InChI |
InChI=1S/C18H16I4O2/c1-2-15(11-3-7-13(23)8-4-11)16(18(21,22)17(19)20)12-5-9-14(24)10-6-12/h3-10,17,23-24H,2H2,1H3/b16-15- |
InChI Key |
AQLCZGKUZPLMFY-NXVVXOECSA-N |
Isomeric SMILES |
CC/C(=C(\C1=CC=C(C=C1)O)/C(C(I)I)(I)I)/C2=CC=C(C=C2)O |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C(C(I)I)(I)I)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Insights :
- Electrochemical iodination minimizes byproducts, contrasting with iopanoic acid's reliance on chemical methods, which require post-synthesis purification .
Key Insights :
- Iodinated DES maintains high ER affinity due to its solvated asymmetrical conformation, which mimics steroidal estrogens like 17β-estradiol .
- DES's carcinogenicity (linked to breast and liver cancer) exceeds that of natural estrogens, limiting its therapeutic use despite diagnostic utility .
- Zearalenone, a mycotoxin with estrogenic activity, shows higher metabolic stability but lower cytotoxicity (CV80 = 13 µM) compared to DES (CV80 = 20 µM) .
Metabolic and Excretion Pathways
Table 3: Metabolic Fate of Iodinated Compounds
Key Insights :
- DES iodine derivatives require glucuronidation for biliary excretion, making their clearance highly dependent on hepatic uridine diphosphoglucuronic acid (UDPGA). Depletion of UDPGA reduces DES excretion by up to 97% .
- Unlike DES, non-conjugated compounds like phenolphthalein are unaffected by UDPGA levels, highlighting metabolic pathway differences .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for diethylstilbestrol (DES) iodine derivatives, and how do structural modifications influence estrogenic activity?
- Methodological Answer : DES iodine derivatives are synthesized via halogenation of the stilbene backbone. Key steps include introducing iodine substituents at the α/β positions, followed by hydroxylation to mimic endogenous estrogens. For example, the synthesis of 4,4'-dihydroxy-α:β-diethylstilbene derivatives involves coupling iodinated benzyl intermediates under alkaline conditions . Structural modifications (e.g., iodine placement, methyl groups) alter binding affinity to estrogen receptors (ERα/ERβ). Activity is validated using luciferase reporter assays in ER-positive cell lines, comparing IC₅₀ values to 17β-estradiol .
Table 1: Cytotoxicity Thresholds (CV80) for Estrogenic Compounds
Q. How can researchers ensure purity and quantify iodine content in DES derivatives during synthesis?
- Methodological Answer : Spectrophotometric methods are used post-synthesis. For example, iodine content in DES derivatives is quantified using cyanogen bromide reagent, which reacts with phenolic groups to form chromogens. Absorbance is measured at 420 nm and compared against pyridine standards. Purity thresholds are set at ≤0.5% impurities, validated via HPLC with diode-array detection .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing novel DES iodine derivatives?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states. For iodine derivatives, computational models prioritize substituent positions that minimize steric hindrance while maximizing ER binding. Experimental validation uses factorial design (e.g., varying temperature, solvent polarity) to refine yields. For example, a 2³ factorial design (temperature, pH, catalyst ratio) identified optimal conditions (60°C, pH 9.5, 1:1.2 molar ratio) for iodination .
Q. How should researchers resolve contradictions in cytotoxicity data between in vitro and in vivo models for DES iodine derivatives?
- Methodological Answer : Discrepancies often arise from metabolic differences (e.g., hepatic detoxification in vivo). A tiered approach is recommended:
-
Step 1 : Replicate in vitro assays using primary hepatocytes to simulate metabolic activation.
-
Step 2 : Compare pharmacokinetic profiles (e.g., AUC, Cₘₐₓ) via LC-MS/MS in rodent models.
-
Step 3 : Apply Hill slope analysis to distinguish receptor-mediated vs. off-target effects .
Table 2: Case-Control Study Design for DES-Associated Carcinogenicity
Q. What ethical and methodological frameworks are critical for longitudinal studies on DES iodine derivatives?
- Methodological Answer : Longitudinal studies require:
- Ethical compliance : Adherence to protocols for human subjects (e.g., IRB approval, informed consent), particularly for transgenerational effects. Reference the Standard Application Form for Ethical Review (Sections H-I) for non-clinical trials .
- Data integrity : Use encrypted electronic lab notebooks (ELNs) to track raw data and ensure reproducibility. Tools like LabArchive or ChemOffice enforce version control and audit trails .
Data Integration and Validation Strategies
- Cross-referencing historical data : Merge legacy datasets (e.g., 1940s synthesis reports with modern omics data) using metadata tagging (e.g., CRDC codes for chemical engineering ).
- Quality control : Implement ISO/IEC 17025 standards for analytical methods, including inter-laboratory validation for iodine quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
